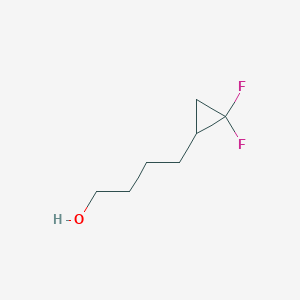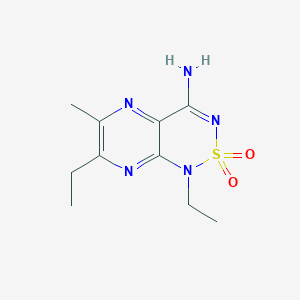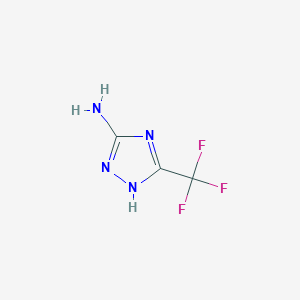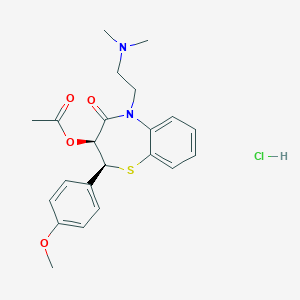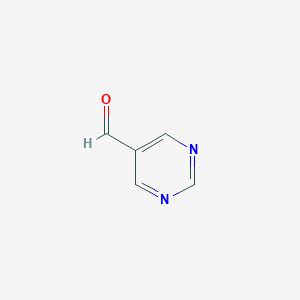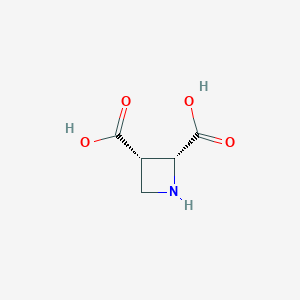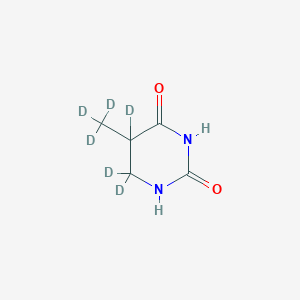
5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione consists of a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is bonded to a methyl group .Physical And Chemical Properties Analysis
The molecular weight of 5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione is 134.17 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 134.096237978 g/mol . The topological polar surface area is 58.2 Ų . It has a heavy atom count of 9 .Aplicaciones Científicas De Investigación
Biochemistry Research
In biochemistry, 5,6-Dihydro-5-methyluracil-d6 is utilized as a stable isotope-labeled compound. It’s particularly valuable in metabolic studies where it serves as a tracer to follow the pathways and interactions of thymine-related metabolites within biological systems . Its deuterium labeling allows for precise tracking without altering the chemical nature of the metabolites being studied.
Pharmacology
Pharmacologically, this compound is an intermediate breakdown product of thymine and is used in the study of drug metabolism and pharmacokinetics . The deuterium labeling can influence the metabolic stability of drugs, potentially leading to insights into improving drug efficacy and reducing toxicity.
Organic Synthesis
In organic synthesis, 5,6-Dihydro-5-methyluracil-d6 can be employed as a starting material or intermediate for the synthesis of more complex molecules. Its labeled nature allows for the exploration of reaction mechanisms and the synthesis of labeled compounds for further study .
Analytical Chemistry
Analytical chemists use 5,6-Dihydro-5-methyluracil-d6 as a standard or reference material in mass spectrometry to quantify thymine and its metabolites in various samples. The deuterium atoms provide a distinct mass difference that aids in the identification and quantification process .
Medicinal Chemistry
In medicinal chemistry, this compound’s role is pivotal in the design of new therapeutic agents. It acts as a scaffold for the development of analogs and derivatives with potential biological activity, especially in the realm of antiviral and anticancer drug research .
Environmental Science
Environmental scientists might use 5,6-Dihydro-5-methyluracil-d6 to study the environmental fate of pyrimidine derivatives. Its stable isotope labeling helps in tracing the environmental pathways and degradation products of related compounds .
Agricultural Science
In agricultural science, the compound could be used to investigate the uptake and metabolism of pyrimidine-based pesticides or growth regulators in plants. The deuterium labeling allows for the differentiation between the administered compound and naturally occurring molecules .
Material Science
Finally, in material science, 5,6-Dihydro-5-methyluracil-d6 may be used in the development of novel materials, such as organic semiconductors or biomaterials, where its incorporation can help in understanding the material’s properties and interactions at the molecular level .
Mecanismo De Acción
Target of Action
5,6-Dihydro-5-methyluracil-d6, also known as Dihydrothymine-d6, is an intermediate breakdown product of thymine . Thymine is one of the four nucleobases in the nucleic acid of DNA . Therefore, the primary targets of this compound are likely to be the DNA molecules in cells.
Mode of Action
As a deuterium-labeled compound, it is often used as a tracer in drug development processes . Deuterium, a stable isotope of hydrogen, can be incorporated into drug molecules to affect their pharmacokinetic and metabolic profiles .
Biochemical Pathways
5,6-Dihydro-5-methyluracil-d6 is involved in the metabolic pathways of thymine, a key component of DNA . Abnormally high levels of this compound can be toxic , indicating that it may disrupt normal biochemical pathways when present in excess.
Pharmacokinetics
The incorporation of deuterium into drug molecules has been shown to potentially affect their absorption, distribution, metabolism, and excretion (adme) properties . This can impact the bioavailability of the drug, altering its effectiveness and side effect profile .
Result of Action
It is known that abnormally high levels of this compound can be toxic . This suggests that it may cause cellular damage or disruption when present in excess.
Propiedades
IUPAC Name |
5,6,6-trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9)/i1D3,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAKTGXDIBVZOO-LIDOUZCJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(=O)NC(=O)N1)([2H])C([2H])([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,6-Trideuterio-5-(trideuteriomethyl)-1,3-diazinane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

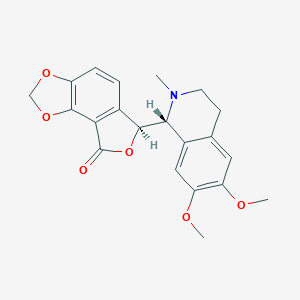
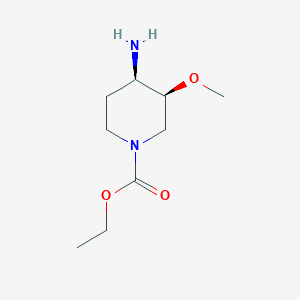
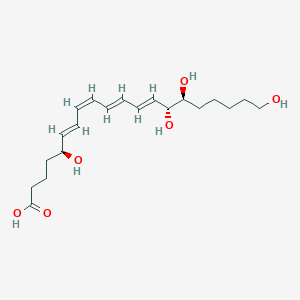

![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)
